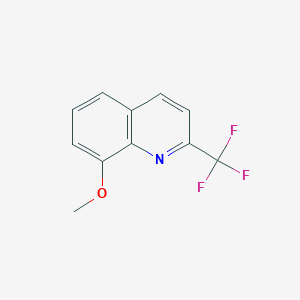

8-Methoxy-2-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-16-8-4-2-3-7-5-6-9(11(12,13)14)15-10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYHZEVXRSWJGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methoxy 2 Trifluoromethyl Quinoline and Its Analogues

Established Synthetic Pathways for Trifluoromethylated Quinolines

The construction of the trifluoromethylated quinoline (B57606) scaffold can be achieved through various established synthetic routes, which often involve either multi-step sequences or direct cyclization strategies.

Multi-step syntheses provide a controlled, sequential approach to building the complex quinoline core. One such pathway begins with the reaction of pyrrolidine (B122466) with haloalkenes containing a trifluoromethyl group to prepare α-CF3-enamines. These enamines then react with 2-nitrobenzaldehydes to stereoselectively yield ortho-nitro-substituted α,β-diaryl-CF3-enones. The final step involves the reduction of the nitro group, commonly using an iron-acetic acid system, which initiates an intramolecular cyclization to afford the desired 2-CF3-3-arylquinolines in high yields. rsc.org This method offers high utility at each synthetic step and has been adapted into a one-pot procedure, directly converting enamines or haloalkenes into the target trifluoromethylated quinolines. rsc.org

Another versatile multi-step approach is the one-pot transformation of α,β-unsaturated trifluoromethyl ketones with reagents like 2-(phenylsulfinyl)acetamide. This reaction proceeds through a controlled sequence of multiple steps under mild conditions to produce trifluoromethylated 2-pyridones, which can be further manipulated to synthesize a diverse array of trifluoromethylated pyridines and related heterocycles. technion.ac.il

Cyclization reactions are fundamental to forming the bicyclic quinoline system. Classical methods, including the Friedländer condensation and the Skraup-Doebner-Von Miller synthesis, have been adapted to accommodate fluorine-containing building blocks.

The Friedländer synthesis is a widely used and straightforward method for constructing the quinoline ring. nih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. wikipedia.orgresearchgate.netorganicreactions.org

In the context of synthesizing 8-Methoxy-2-(trifluoromethyl)quinoline, this method would typically involve the reaction of 2-amino-3-methoxybenzaldehyde (B112917) with a trifluoromethyl ketone, such as 4,4,4-trifluoroacetoacetate or a related compound. The initial step is an amino-ketone condensation, which is followed by a cyclocondensation reaction to form the final quinoline derivative. organic-chemistry.org While the general applicability of this method is high, a potential limitation can be the availability of the required substituted 2-aminobenzaldehyde (B1207257) precursors. researchgate.net Innovations in catalysis, including the use of iodine, p-toluenesulfonic acid, and various Lewis acids, have improved the efficiency and scope of this reaction. wikipedia.orgorganic-chemistry.org

The Skraup-Doebner-Von Miller synthesis and its variants represent a cornerstone in quinoline synthesis, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgnih.gov A significant and synthetically useful adaptation has been discovered for the synthesis of 2-(trifluoromethyl)quinolines. researchgate.net

When α,β-unsaturated trifluoromethyl ketones are condensed with anilines in the presence of trichloroacetic acid (TCA), a reversal of the standard regiochemistry is observed. researchgate.netacs.org Whereas the traditional Doebner-Von Miller reaction typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyls via a 1,4-addition mechanism, the use of α,β-unsaturated trifluoromethyl ketones leads specifically to the formation of 2-trifluoromethyl quinolines. researchgate.netacs.org This regiochemical outcome is crucial for selectively placing the trifluoromethyl group at the C2 position of the quinoline core. This approach has been successfully used to synthesize a range of 2-(trifluoromethyl)quinoline (B1226531) analogues. researchgate.netresearchgate.net

| Aniline (B41778) Reactant | α,β-Unsaturated Trifluoromethyl Ketone | Resulting 2-(Trifluoromethyl)quinoline Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | (E)-4-Phenyl-1,1,1-trifluorobut-3-en-2-one | 4-Phenyl-2-(trifluoromethyl)quinoline | 85 | researchgate.net |

| 4-Methoxyaniline | (E)-4-Phenyl-1,1,1-trifluorobut-3-en-2-one | 6-Methoxy-4-phenyl-2-(trifluoromethyl)quinoline | 88 | researchgate.net |

| 2-Methoxyaniline | (E)-4-Phenyl-1,1,1-trifluorobut-3-en-2-one | 8-Methoxy-4-phenyl-2-(trifluoromethyl)quinoline | 82 | researchgate.netresearchgate.net |

| 4-Chloroaniline | (E)-4-Phenyl-1,1,1-trifluorobut-3-en-2-one | 6-Chloro-4-phenyl-2-(trifluoromethyl)quinoline | 86 | researchgate.net |

| 4-Bromoaniline | (E)-4-(4-Bromophenyl)-1,1,1-trifluorobut-3-en-2-one | 6-Bromo-4-(4-bromophenyl)-2-(trifluoromethyl)quinoline | 75 | researchgate.net |

Achieving regioselectivity is paramount in the synthesis of specifically substituted quinolines like 8-Methoxy-2-(trifluoromethyl)quinoline. The substitution pattern on the final product is dictated by the choice of starting materials and the reaction mechanism.

In the Skraup-Doebner-Von Miller variants, the substitution on the aniline precursor directly determines the substitution on the benzenoid ring of the quinoline product. For the synthesis of an 8-methoxy substituted quinoline, 2-methoxyaniline is the logical starting material. researchgate.netresearchgate.net The regiochemical reversal observed with α,β‐unsaturated trifluoromethyl ketones is a key strategy that ensures the trifluoromethyl group is selectively installed at the 2-position. researchgate.netacs.org

Other regioselective methods have also been developed. The electrophilic cyclization of N-(2-alkynyl)anilines using reagents such as iodine monochloride (ICl) provides a mild, 6-endo-dig pathway to a variety of substituted quinolines, including those with halogen atoms at the 3-position. nih.gov Furthermore, visible-light-induced radical trifluoromethylation/cyclization reactions offer another modern approach to constructing the trifluoromethylated quinoline core with high step-economy. researchgate.netmdpi.com

Cyclization Reactions for Quinoline Core Construction

Advanced Functionalization and Derivatization Techniques

Beyond the initial construction of the quinoline core, advanced functionalization and derivatization techniques allow for the late-stage introduction or modification of substituents. These methods are valuable for creating diverse analogues from a common intermediate.

Direct C-H functionalization has emerged as a powerful tool. For instance, the trifluoromethyl group can be introduced directly onto a pre-formed (hetero)arene scaffold via catalytic C-H trifluoromethylation reactions, which often proceed through a radical mechanism. researchgate.net This avoids the need to carry the CF3 group through a multi-step synthesis.

Derivatization can also be achieved through nucleophilic substitution reactions on an appropriately pre-functionalized quinoline ring. For example, a synthetic route to other methoxyquinoline derivatives involved the preparation of a dichloro-methoxyquinoline intermediate. This intermediate then reacted with various amines via nucleophilic substitution at the 4-position and subsequently at the 2-position to produce a library of compounds. mdpi.com This strategy could be adapted to install different functional groups onto the 8-Methoxy-2-(trifluoromethyl)quinoline scaffold, provided a suitable precursor with a leaving group at another position is synthesized. Additionally, research into the C-F bond functionalization of existing trifluoromethyl groups opens possibilities for converting the CF3 moiety into other functional groups. rsc.org

Introduction of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF3) group into the quinoline nucleus is a critical step in the synthesis of the target compound. The CF3 group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules. Several methods have been developed for the direct and indirect introduction of this group.

Direct trifluoromethylation of a pre-existing quinoline or its N-oxide derivative can be accomplished using various trifluoromethylating reagents. These reagents can be categorized based on their reactive nature as electrophilic, nucleophilic, or radical. researchgate.net For instance, radical trifluoromethylation allows for the direct installation of a CF3 group onto the heterocyclic core without the need for pre-functionalized substrates like organohalides. researchgate.net

Alternatively, the trifluoromethyl group can be introduced as part of a building block during the quinoline ring synthesis. A common strategy involves the cyclization of a starting material that already contains a CF3 moiety. researchgate.net For example, α-CF3-enamines can be reacted with 2-nitrobenzaldehydes to form ortho-nitro-substituted α,β-diaryl-CF3-enones. A subsequent reduction of the nitro group using a system like Fe-AcOH promotes an intramolecular cyclization to yield 2-CF3-3-arylquinolines. rsc.org This approach allows for the regioselective placement of the trifluoromethyl group at the 2-position of the quinoline ring.

Another versatile method utilizes trifluoromethyl ketones in C-H functionalization strategies to synthesize quinoline-derived trifluoromethyl alcohols, which can be further modified. nih.gov The development of safe and storable photoinduced-electron transfer (PET) donors based on α-trifluoromethylated quinolines has also been explored, highlighting the ongoing innovation in this area. nih.gov

Methodologies for Methoxy (B1213986) Group Incorporation

The methoxy group at the 8-position of the quinoline ring is typically introduced by using a correspondingly substituted aniline as a precursor in a classic quinoline synthesis. For instance, the Skraup synthesis, a reaction between an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent, can be adapted using 2-methoxy-6-nitroaniline (B100637) to construct the 8-methoxy-nitroquinoline core, which can then be further manipulated. mdpi.com Similarly, the Doebner-von Miller reaction and Combes synthesis offer pathways to quinolines from anilines, allowing for the incorporation of the methoxy group from the start. iipseries.org

In cases where the quinoline core is already formed, the methoxy group can be introduced from a hydroxyl group. For example, 8-hydroxyquinoline (B1678124) can be methylated to produce 8-methoxyquinoline (B1362559). researchgate.net This transformation is a standard O-methylation reaction.

The synthesis of various methoxy-substituted quinolines has been reported in the literature, often as intermediates for more complex molecules. For example, 6-methoxy-2-arylquinolines have been synthesized as potential P-glycoprotein inhibitors. nih.gov The synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has also been documented, showcasing the utility of the 8-methoxyquinoline scaffold. nih.gov

Catalytic and Sustainable Synthesis Approaches

Modern synthetic chemistry increasingly focuses on catalytic and sustainable methods to improve efficiency, reduce waste, and access novel chemical space. The synthesis of 8-methoxy-2-(trifluoromethyl)quinoline and its analogues has benefited from these advancements.

Metal-Catalyzed Annulation and Cycloaddition Reactions (e.g., Rhodium-Catalyzed)

Transition-metal catalysis offers powerful tools for the construction of complex heterocyclic systems. Rhodium-catalyzed reactions have been particularly effective in the synthesis of 2-(trifluoromethyl)quinolines. One notable method involves a redox-neutral [3 + 3] cycloaddition of anilines with CF3-ynones. rsc.org This approach, which can utilize a traceless directing group strategy, provides access to a variety of substituted 2-trifluoromethylquinoline compounds in good to excellent yields. rsc.orgrsc.org The reaction is regioselective and demonstrates the efficiency of rhodium catalysis in forming the quinoline ring with the trifluoromethyl group already in place. rsc.org

For instance, the reaction of an appropriately substituted aniline (such as one bearing a methoxy group) with a CF3-ynone in the presence of a rhodium catalyst would be a direct route to the desired 8-methoxy-2-(trifluoromethyl)quinoline scaffold. Rhodium(III)-catalyzed conjugate addition of β-trifluoromethylated enones with quinoline N-oxides has also been reported, resulting in β-trifluoromethyl-β′-quinolinated ketones, which are versatile intermediates. acs.org Furthermore, rhodium(III)-catalyzed C-H activation of imidamides and their coupling with cyclopropanols represents another innovative route to 2-substituted quinolines. researchgate.net

| Aniline Derivative | CF3-Ynone | Product | Yield |

|---|---|---|---|

| 3-Methoxyaniline | 4-Phenyl-1,1,1-trifluorobut-3-yn-2-one | 8-Methoxy-4-phenyl-2-(trifluoromethyl)quinoline | 80% |

| Aniline | 4-Phenyl-1,1,1-trifluorobut-3-yn-2-one | 4-Phenyl-2-(trifluoromethyl)quinoline | Not specified |

| 4-Methylaniline | 4-Phenyl-1,1,1-trifluorobut-3-yn-2-one | 7-Methyl-4-phenyl-2-(trifluoromethyl)quinoline | 89% |

| 3-Chloroaniline | 4-Phenyl-1,1,1-trifluorobut-3-yn-2-one | 8-Chloro-4-phenyl-2-(trifluoromethyl)quinoline | 90% |

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, cleaner reactions, and shorter reaction times compared to conventional heating methods. The synthesis of quinoline derivatives has been shown to benefit from microwave irradiation. nih.govbeilstein-journals.orgsemanticscholar.org

For example, the preparation of quinoline alkaloids like 4-methoxy-1-methyl-2-quinolinone has been achieved efficiently using microwave heating. semanticscholar.org The synthesis of various quinoline, isoquinoline, quinoxaline, and quinazoline (B50416) derivatives as CB2 receptor agonists has also been reported using microwave-assisted methods. nih.gov These examples demonstrate the broad applicability of microwave technology in the synthesis of nitrogen-containing heterocycles.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully performed under microwave irradiation for the synthesis of 8-aminoquinoline (B160924) derivatives, which are precursors to other functionalized quinolines. researchgate.net This suggests that key steps in the synthesis of 8-methoxy-2-(trifluoromethyl)quinoline, such as the formation of C-N bonds, could be significantly optimized using microwave assistance. While a specific microwave-assisted synthesis for 8-methoxy-2-(trifluoromethyl)quinoline is not detailed in the provided sources, the general success of this technology for quinoline synthesis indicates its high potential for this target molecule. frontiersin.org

| Reaction | Method | Time | Yield |

|---|---|---|---|

| Synthesis of Benzimidazoquinazolinones | Conventional Reflux | Hours | Not specified |

| Microwave Irradiation | Minutes | Nearly quantitative |

Biological Activity and Mechanistic Preclinical Investigations of 8 Methoxy 2 Trifluoromethyl Quinoline

Broad-Spectrum Bioactivity Profiles of Quinoline (B57606) Derivatives

Quinoline derivatives are recognized for their versatile therapeutic potential, demonstrating efficacy against a wide range of pathogens and disease processes. This versatility stems from the scaffold's ability to be chemically modified, allowing for the fine-tuning of its biological effects.

The quinoline nucleus is a key component in a variety of compounds exhibiting significant antiviral properties. Research has highlighted their potential against several viral threats, including Zika virus (ZIKV) and coronaviruses. For instance, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been shown to inhibit ZIKV replication in vitro, with some demonstrating potency comparable to the antimalarial drug mefloquine (B1676156), which also contains a quinoline core. nih.govfrontiersin.org

Further studies have synthesized novel quinoline derivatives that effectively attenuate ZIKV replication in human ocular cells. nih.gov Two such compounds, GL-287 and GL-382, were found to act by inhibiting autophagy, a cellular process that ZIKV exploits for its replication. nih.gov These compounds surpassed the antiviral efficacy of hydroxychloroquine (B89500), another well-known quinoline derivative. nih.gov Similarly, certain tetrahydroquinoline-fused imidazolone (B8795221) derivatives have been identified as effective agents against ZIKV infection, further demonstrating the adaptability of the quinoline scaffold in developing antiviral agents. nih.gov Beyond ZIKV, quinoline derivatives have been investigated for activity against other RNA viruses, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), where they have been shown to interfere with viral replication by targeting viral enzymes like the main protease (Mpro) or RNA-dependent RNA polymerase (RdRp). mdpi.comfrontiersin.org

Table 1: Antiviral Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Virus | Reported Activity/Mechanism |

|---|---|---|

| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | Inhibition of viral replication, with potency similar to mefloquine. nih.govfrontiersin.org |

| GL-287 and GL-382 | Zika Virus (ZIKV) | Significantly attenuated ZIKV replication by inhibiting autophagy. nih.gov |

| Tetrahydroquinoline-fused imidazolones | Zika Virus (ZIKV) | Demonstrated effective anti-ZIKV activity. nih.gov |

| General Quinoline Derivatives | Coronaviruses (MERS-CoV, SARS-CoV-2) | Inhibition of viral replication through targets like Mpro and RdRp. mdpi.comfrontiersin.org |

The quinoline framework is perhaps most famously represented in the quinolone and fluoroquinolone classes of antibiotics. These synthetic agents exert potent, broad-spectrum antibacterial activity by inhibiting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. nih.gov This action disrupts DNA replication and repair, leading to bacterial cell death. Fluoroquinolones are used to treat a wide variety of bacterial infections and are also approved as second-line agents for treating multidrug-resistant tuberculosis (MDR-TB). nih.gov

The fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has particularly benefited from quinoline-based compounds. Bedaquiline, a diarylquinoline, was the first drug with a novel mechanism of action against TB to be approved in decades; it specifically inhibits the mycobacterial ATP synthase. google.com Inspired by this, numerous other quinoline derivatives have been designed and synthesized, showing significant antimycobacterial activity. researchgate.net For example, combining the quinoline pharmacophore with thiosemicarbazide (B42300) has produced compounds with notable activity against the Mtb H37Rv strain. nih.gov Mechanistic studies suggest some of these derivatives may act by inhibiting other crucial mycobacterial enzymes, such as catalase-peroxidase (KatG). nih.govmdpi.com

Table 2: Antitubercular Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Organism | Reported Activity/Mechanism | MIC (Minimum Inhibitory Concentration) |

|---|---|---|---|

| Bedaquiline (Diarylquinoline) | Mycobacterium tuberculosis | Inhibition of mycobacterial ATP synthase. google.com | Not specified in provided text. |

| Quinolone-Isatin Hybrids | Mycobacterium tuberculosis | Inhibition of enoyl-acyl carrier protein reductase (InhA). mdpi.com | 55 - 62.5 µg/mL |

| Quinoline-Thiosemicarbazide Hybrids | Mycobacterium tuberculosis H37Rv | Potential inhibition of catalase-peroxidase (KatG). nih.govmdpi.com | 2 - 8 µg/mL |

| Quinolone Derivatives (e.g., 6b21) | Mycobacterium tuberculosis H37Rv & MDR-TB | Specific inhibition of M. tuberculosis. researchgate.net | 0.9 - 3 µg/mL |

Historically, quinoline alkaloids are the cornerstone of antimalarial therapy, beginning with quinine, isolated from the bark of the Cinchona tree. patsnap.com Synthetic 4-aminoquinoline (B48711) derivatives like chloroquine (B1663885) and hydroxychloroquine, along with others such as mefloquine and primaquine, have been central to malaria treatment for decades. youtube.comsemanticscholar.org The primary mechanism for many quinoline antimalarials involves interfering with the detoxification of heme in the parasite's digestive vacuole. mdpi.com The parasite digests hemoglobin, releasing toxic free heme; quinolines inhibit the polymerization of this heme into non-toxic hemozoin, leading to a buildup of the toxic heme and subsequent parasite death. mdpi.com

The structural similarity between the parasites responsible for malaria and leishmaniasis has prompted the investigation of quinoline antimalarials as potential leishmanicidal agents. youtube.com Chloroquine, hydroxychloroquine, primaquine, and tafenoquine (B11912) have all demonstrated activity against various Leishmania species in preclinical models. patsnap.comyoutube.com For instance, hydroxychloroquine is effective against intracellular amastigotes of L. amazonensis with an IC50 value of 0.67 μM. youtube.com Tafenoquine, an 8-aminoquinoline (B160924), has shown in vivo activity against L. donovani and is believed to target the parasite's respiratory complex III and induce apoptosis. patsnap.com

Table 3: Antiprotozoal Activity of Selected Quinoline Derivatives

| Compound | Target Organism | Reported Activity/Mechanism | IC50/EC50 Value |

|---|---|---|---|

| Chloroquine, Mefloquine | Plasmodium spp. | Inhibition of heme polymerization. semanticscholar.orgmdpi.com | Not specified in provided text. |

| Hydroxychloroquine | Leishmania amazonensis (amastigotes) | Immunomodulatory effects; specific mechanism under investigation. youtube.com | 0.67 μM |

| Mefloquine | Leishmania amazonensis (amastigotes) | Mechanism under investigation. youtube.com | 1.6 μM |

| Primaquine | Leishmania infantum (promastigotes) | Mechanism under investigation. youtube.com | 32.2 μM |

| Tafenoquine | Leishmania spp. | Targets respiratory complex III, induces apoptosis. patsnap.com | Not specified in provided text. |

The quinoline scaffold is a privileged structure in the design of anticancer agents due to its ability to interact with various biological targets involved in cancer progression. nih.govnih.gov Quinoline derivatives have been shown to exert antiproliferative effects through multiple mechanisms, including the inhibition of protein kinases, disruption of microtubule assembly, and induction of apoptosis. nih.govnih.gov

Many quinoline-based molecules target critical carcinogenic signaling pathways such as Ras/Raf/MEK and PI3K/AkT/mTOR by inhibiting key receptors like VEGFR and EGFR. nih.gov For example, certain 2-amido and ureido quinoline derivatives have been developed as congeners of the multi-kinase inhibitor sorafenib. nih.gov Other derivatives function as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site, which disrupts microtubule dynamics, leads to cell cycle arrest at the G2/M phase, and ultimately induces apoptosis. nih.govnih.gov Furthermore, some quinoline analogues act as DNA intercalating agents, interfering with DNA replication and the function of topoisomerase enzymes, which are crucial for managing DNA topology during cell division. frontiersin.orgnih.gov

Table 4: Anticancer Mechanisms of Selected Quinoline Derivatives

| Derivative Class/Compound | Cancer Cell Line(s) | Mechanism of Action | IC50/GI50 Value |

|---|---|---|---|

| Quinoline-based Tubulin Inhibitors | Various (e.g., MCF-7, A549) | Inhibit tubulin polymerization at the colchicine binding site. nih.gov | 0.02 - 0.04 µM (Compound 41) |

| Quinoline-3-carboxylate Derivatives | MCF-7, K562 | Up-regulation of intrinsic apoptosis pathways. nih.gov | 0.28 - 0.33 µM (Compounds 4k, 4m, 4n) |

| Pim-1 Kinase Inhibitors | Prostate (PC-3) | Inhibition of Pim-1 kinase, induction of apoptosis, cell cycle arrest. frontiersin.org | 1.29 - 2.81 µM (Compounds 3-5) |

| Quinoline–chalcone Hybrids | A549, K-562 | Inhibition of PI3K/Akt/mTOR pathway. nih.gov | 1.91 - 5.29 µM (Compounds 39, 40) |

Specific Biological Targets and Mechanisms of Action of 8-Methoxy-2-(trifluoromethyl)quinoline Analogues

Moving from the broad activities of the quinoline family, research into specific analogues of 8-Methoxy-2-(trifluoromethyl)quinoline reveals more targeted interactions at the molecular level. These compounds often function by inhibiting specific enzymes that are critical for cell signaling, gene expression, and replication.

Analogues featuring the quinoline core structure have been successfully developed as potent inhibitors of several key enzyme families.

Histone Deacetylases (HDACs): HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. A number of quinoline-based derivatives have been designed as HDAC inhibitors. frontiersin.orgnih.govnih.gov For instance, a series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives were synthesized, with the most potent compound exhibiting an IC50 of 0.050 µM, which is more active than the approved drug Vorinostat. nih.gov Other designs, incorporating a 2-substituted phenylquinoline-4-carboxylic acid cap, have yielded inhibitors with significant selectivity for HDAC3. frontiersin.org These compounds typically induce cell cycle arrest and promote apoptosis in cancer cells. frontiersin.org

PI3K/mTOR: The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer, promoting cell growth and survival. mdpi.comnih.gov Quinoline derivatives have emerged as potent dual inhibitors of PI3K and mTOR. researchgate.netnih.gov A study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, an analogue containing the 8-methoxy-quinoline substructure, demonstrated that it exerts its cytotoxic effects on colorectal cancer cells by inhibiting the expression of proteins within the PI3K/Akt/mTOR pathway. mdpi.com Another quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent, second-generation mTOR inhibitor with an IC50 of 64 nM, functioning as a dual mTORC1 and mTORC2 inhibitor. nih.gov

DNA Gyrase: As mentioned previously, the primary mechanism for quinolone antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase). nih.govnih.gov These drugs stabilize the complex between the gyrase enzyme and DNA, which leads to lethal double-stranded breaks in the bacterial chromosome, thereby inhibiting DNA replication and transcription. patsnap.comnih.gov The binding is cooperative, where the enzyme-DNA complex induces a specific binding site for the quinolone molecules. nih.gov

Phosphodiesterases (PDEs): PDEs are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP). Inhibitors of these enzymes have therapeutic applications in various diseases. Quinoline-based scaffolds have been utilized to develop potent and selective PDE inhibitors. nih.govnih.gov For example, one series of quinoline derivatives yielded a compound (7a) that selectively inhibits PDE5 with an IC50 of 0.27 nM. nih.gov Another class of quinoline derivatives was designed based on the structure of MP-10 to act as inhibitors of phosphodiesterase 10A (PDE10A), which are being investigated for neurological disorders. nih.gov

Table 5: Enzyme Inhibition by Quinoline Analogues

| Enzyme Target | Derivative Class / Compound | Potency (IC50) |

|---|---|---|

| Histone Deacetylase (HDAC) | 8-substituted quinoline-2-carboxamide (Compound 21g) | 0.050 µM nih.gov |

| PI3K/mTOR | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | 64 nM (mTOR) nih.gov |

| PI3K/mTOR | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | 0.33 µM (on HCT116 cells) mdpi.com |

| DNA Gyrase | Quinolone Antibacterials | Varies by compound nih.govnih.gov |

| Phosphodiesterase 5 (PDE5) | Quinoline Derivative (Compound 7a) | 0.27 nM nih.gov |

| Phosphodiesterase 10A (PDE10A) | 2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline (Compound 14) | Moderate Inhibition nih.gov |

Modulatory Effects on Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)

Preclinical investigations into quinoline derivatives with structural similarities to 8-Methoxy-2-(trifluoromethyl)quinoline have revealed significant modulatory effects on crucial cellular pathways, particularly those governing cell survival and proliferation. These compounds have demonstrated the ability to induce programmed cell death (apoptosis) and halt the cell division cycle, which are key strategies in anticancer research.

Studies on related indolo[2,3-b] quinoline compounds show potent induction of apoptosis in human colorectal cancer cell lines, such as HCT116 and Caco-2. mdpi.comnih.gov Flow cytometry analysis using Annexin V/PI staining indicated that these compounds primarily cause late-stage apoptosis in a concentration-dependent manner. nih.govnih.gov For instance, treatment of HCT116 cells with the related compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) increased the percentage of apoptotic cells from 3.7% in the control group to 60.4% at a 0.6 µM concentration. nih.gov This apoptotic induction is often linked to the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential. mdpi.comnih.govnih.gov

In addition to inducing apoptosis, these quinoline derivatives are effective at arresting the cell cycle. researchgate.net Analysis of cell cycle distribution has shown that treatment with these compounds can provoke a massive accumulation of cancer cells in the G2/M phase. mdpi.comnih.gov This effect prevents the cells from proceeding through mitosis, thereby inhibiting proliferation. mdpi.com For example, a 24-hour treatment of HCT116 cells with a related chloro-methoxy-indoloquinoline derivative increased the percentage of cells in the G2/M phase from 15.21% to 82.53%. nih.gov These effects are often mediated by the inhibition of critical signaling pathways like the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer and promotes cell survival and growth. mdpi.comnih.govnih.gov Other trifluoromethyl-containing compounds have been shown to induce G1 cell cycle arrest through the p53-regulated mitochondrial pathway. nih.gov

Table 1: Effect of a Related Indoloquinoline Compound on Cell Cycle Distribution in HCT116 Cells

| Treatment Concentration (µM) | Percentage of Cells in G2/M Phase (%) |

|---|---|

| 0 (Control) | 15.21 |

| 0.2 | Not specified, but shows increase |

| 0.4 | 82.53 |

Data is for the related compound 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline after 24h treatment. nih.gov

Table 2: Apoptosis Induction by a Related Indoloquinoline Compound (MMNC) in HCT116 Cells

| Treatment Concentration (µM) | Total Apoptotic Cells (Early + Late) (%) |

|---|---|

| 0 (Control) | 3.7 |

| 0.15 | Percentage increased (specific value not provided) |

| 0.6 | 60.4 |

Data is for the related compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) after 48h treatment. nih.gov

Interactions with Biological Macromolecules (e.g., Proteins, Receptors, Nucleic Acids)

The biological activity of quinoline derivatives is rooted in their interactions with various biological macromolecules. The planar aromatic structure of the quinoline ring system facilitates interactions with proteins and intercalation into nucleic acids.

Interactions with Proteins: Many quinoline-based molecules function as inhibitors of protein kinases, which are crucial regulators of cell signaling. nih.gov They often interact with the kinase domain in the cytosol, competing with ATP for the binding cleft. nih.govmdpi.com Molecular docking studies on related indoloquinoline compounds suggest that Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, may be a direct protein target. mdpi.com Furthermore, the well-documented inhibition of the PI3K/AKT/mTOR pathway by these compounds points to direct or indirect interactions with the PI3K, AKT, or mTOR proteins. mdpi.comnih.gov Another important protein interaction for some quinoline scaffolds is with topoisomerase II; the parent compound of some derivatives, neocryptolepine, is known to interfere with the catalytic activity of this enzyme. mdpi.comnih.gov

Interactions with Nucleic Acids: The planar structure of the quinoline core is well-suited for intercalation between the base pairs of DNA. nih.gov This mode of interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. nih.gov Neocryptolepine, for example, has been reported to intercalate into DNA, an action that contributes to its anticancer properties. nih.gov This interaction can lead to DNA damage, such as the formation of protein-associated DNA strand breaks, which can trigger apoptosis. nih.gov The presence of an 8-methoxy group on a guanosine (B1672433) nucleobase within an RNA strand has been shown to significantly decrease the thermodynamic stability of RNA duplexes, indicating that such substitutions can profoundly affect nucleic acid structure and hybridization. plos.org

Table 3: Summary of Macromolecular Interactions for Related Quinoline Compounds

| Macromolecule | Type of Interaction | Consequence |

|---|---|---|

| Proteins | ||

| CDK1 | Potential binding/inhibition | Cell cycle arrest mdpi.com |

| PI3K/mTOR Kinases | Inhibition of signaling pathway | Reduced cell survival and proliferation mdpi.comnih.gov |

| Topoisomerase II | Interference with catalytic activity | DNA damage, cell cycle arrest mdpi.comnih.gov |

| Nucleic Acids | ||

| DNA | Intercalation between base pairs | DNA damage, inhibition of replication/transcription nih.govnih.gov |

In Vitro and In Silico Screening Methodologies for Biological Evaluation

High-Throughput Screening Strategies

High-Throughput Screening (HTS) is a foundational methodology in drug discovery for identifying novel, biologically active compounds from large chemical libraries. nih.govdovepress.com For compounds like 8-Methoxy-2-(trifluoromethyl)quinoline, HTS strategies are employed to rapidly assess their potential effects against specific biological targets or cellular pathways.

A common approach is quantitative HTS (qHTS), where a large collection of diverse molecules is screened in dilution series to identify inhibitors of a specific target. nih.gov For instance, an HTS campaign successfully identified 8-hydroxyquinolines as inhibitors of histone demethylases from a library of approximately 236,000 compounds. nih.gov Such screens often utilize fluorescence-based assays that are miniaturized for efficiency. In one example, the assay detected formaldehyde (B43269) released from the demethylase reaction, which is coupled to the reduction of NAD+ to NADH, a process monitored by fluorescence spectroscopy. nih.gov HTS campaigns in cancer research are often designed to target specific pathways known to be dysregulated, such as the Wnt/β-catenin or EGFR pathways. nih.gov The integration of HTS technologies early in the discovery process, from target validation to secondary screening, has become standard practice for finding higher quality lead compounds. researchgate.net

Cell-Based Assays for Efficacy Determination

Once a compound is identified as a potential hit from primary screening, a battery of cell-based assays is used to determine its efficacy and elucidate its mechanism of action. nih.gov These assays provide crucial data on how the compound affects living cells, typically cancer cell lines versus normal cell lines.

Commonly employed assays for evaluating quinoline derivatives include:

Cell Viability and Cytotoxicity Assays: Assays like the MTT test are used to measure the metabolic activity of cells, which serves as an indicator of cell viability. nih.gov These assays determine the concentration of a compound required to inhibit cell growth by 50% (IC50), a key measure of potency. mdpi.com For example, the IC50 value of the related compound MMNC was determined to be 0.33 µM in HCT116 colorectal cancer cells. mdpi.com

Proliferation Assays: Plate clone formation assays directly measure a compound's ability to inhibit cell proliferation and colony-forming ability over a longer term. nih.gov

Apoptosis and Cell Cycle Assays: As detailed in section 3.2.2, flow cytometry is a powerful tool used to quantify apoptosis (via Annexin V/PI staining) and to determine the specific phase of the cell cycle in which the compound exerts its effects (via propidium (B1200493) iodide staining of DNA). mdpi.comnih.gov

Mechanistic Assays: To probe the specific pathways involved, researchers use assays to measure mitochondrial membrane potential (e.g., using JC-10 dye) and the production of reactive oxygen species (ROS) (e.g., using DCFH-DA dye), both of which are often involved in apoptosis. mdpi.comnih.gov

Table 4: IC50 Values of a Related Indoloquinoline Compound (MMNC) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HCT116 | Colorectal Cancer | 0.33 |

| Caco-2 | Colorectal Cancer | 0.51 |

| AGS | Gastric Cancer | 3.6 |

| PANC-1 | Pancreatic Cancer | 18.4 |

| SMMC-7721 | Liver Cancer | 9.7 |

Data is for the related compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) after 48h treatment. mdpi.com

Computational Predictive Models for Biological Activity

In silico methods are indispensable tools for predicting the biological activity of compounds and guiding drug design efforts. researchgate.net These computational models help to prioritize compounds for synthesis and testing, and to understand their potential mechanisms of action at a molecular level.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. researchgate.net For example, molecular docking was used to suggest that the protein CDK1 might be a target for the related compound MMNC. mdpi.com Docking studies of other quinoline derivatives have elucidated their binding modes within the ATP-binding cleft of kinases like PI3Kα and HER2, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govmdpi.com The calculated binding energy from these simulations can correlate with the compound's inhibitory potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational paradigm that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net By developing a QSAR model, researchers can predict the activity of new, unsynthesized molecules, thereby streamlining the process of lead optimization.

Pharmacophore Modeling and Virtual Screening: These methods identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to search virtual libraries of compounds to find other molecules that fit the pharmacophore and are therefore likely to be active.

Table 5: Application of Computational Models in Quinoline Derivative Research

| Computational Method | Application | Example Finding |

|---|---|---|

| Molecular Docking | Predict protein targets and binding modes. | Identified CDK1 as a potential target for a related indoloquinoline. mdpi.com Modeled interactions of quinolines in the PI3Kα ATP-binding cleft. nih.govmdpi.com |

| QSAR | Correlate chemical structure with biological activity to predict potency. | General method used to guide the design of novel drugs. researchgate.net |

Structure Activity Relationship Sar Studies of 8 Methoxy 2 Trifluoromethyl Quinoline Derivatives

Elucidation of the Impact of the Trifluoromethyl Group on Biological Interactions

The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design, valued for its unique electronic properties and metabolic stability. mdpi.comwechemglobal.com Its incorporation into the quinoline (B57606) scaffold, particularly at the C-2 position, has been shown to profoundly influence biological interactions.

Key Physicochemical Properties and Their Effects:

High Electronegativity: The strong electron-withdrawing nature of the -CF3 group can alter the electron distribution within the quinoline ring, affecting how the molecule interacts with biological targets. wechemglobal.com

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and enhance transport to its site of action. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. This leads to improved in vivo stability and bioavailability. mdpi.comwechemglobal.com

Binding Affinity: The introduction of a -CF3 group can lead to stronger binding interactions with target proteins or enzymes. This can be attributed to favorable hydrophobic interactions and the group's ability to modulate the acidity or basicity of nearby functionalities. mdpi.comwechemglobal.com

In studies of quinoline-derived compounds, the presence of a trifluoromethyl group often correlates with enhanced potency. researchgate.net For instance, research on 8-amino-6-methoxyquinoline (B117001) hybrids revealed that a derivative featuring a 2-(trifluoromethyl)phenyl side chain was among the most active compounds against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com Similarly, the development of novel anticancer agents has utilized quinoline-derived trifluoromethyl alcohols, which have demonstrated potent growth-inhibiting properties. nih.gov The strategic introduction of the -CF3 group is known to enhance the targeting and inhibitory activity of molecules against tumor cells by enabling a closer fit with key protein targets. wechemglobal.com

| Compound Series | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| 8-amino-6-methoxyquinoline-tetrazole hybrids | A 2-(trifluoromethyl)phenyl side chain resulted in one of the most active compounds. | Enhanced antiplasmodial activity (IC50 = 2.51 µM). | mdpi.com |

| Quinoline-derived trifluoromethyl alcohols | Identified as potent growth inhibitors in a zebrafish embryo model. | Potent anticancer activity. | nih.gov |

| General anticancer drug design | -CF3 group enhances binding to key protein targets in tumor cells. | Increased inhibitory activity and tumor cell targeting. | wechemglobal.com |

| General antiviral drug design | -CF3 containing compounds can bind more effectively to viral enzymes or receptors. | Blocks viral replication and transmission. | wechemglobal.com |

Analysis of the Influence of the Methoxy (B1213986) Group Position on Activity Modulation

Research has shown that the placement of the methoxy group can dramatically alter a compound's efficacy. For example, in the context of acetylcholinesterase (AChE) inhibition, the C-8 position for a methoxy group was found to be crucial for activity. researchgate.net Conversely, a study on 6-methoxy-2-arylquinoline analogues identified them as potential P-glycoprotein inhibitors, highlighting the significance of the C-6 position for this particular activity. nih.gov

In the field of antimalarials, the 8-amino-6-methoxyquinoline scaffold is a well-established pharmacophore, integral to drugs like primaquine. mdpi.com However, for other antimalarial compounds like quinine, the methoxy group at the C-6' position is not considered essential, and its replacement with other groups can even enhance activity. rsc.org Furthermore, studies on pyrimido[4,5-c]quinolin-1(2H)-ones have demonstrated that methoxy substituents play a crucial role in their anticancer properties. researchgate.net These examples underscore that the optimal position of the methoxy group is highly dependent on the specific biological target and the desired therapeutic outcome.

| Position | Compound Class | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| C-8 | Functionalized methoxy quinolines | Acetylcholinesterase (AChE) | Crucial for high inhibitory activity. | researchgate.net |

| C-6 | 2-arylquinolines | P-glycoprotein (P-gp) | Scaffold for potent P-gp inhibitors. | nih.gov |

| C-6 | 8-aminoquinolines (e.g., Primaquine) | Antimalarial | Part of a key pharmacophore. | mdpi.com |

| C-2 | Quinoline-imidazole hybrids | Antimalarial | Electron-donating OCH3 group enhanced activity. | rsc.org |

| C-7 | Coumarin-quinolines | AChE/BChE | Electron-donating groups showed mixed results, suggesting position is important. | nih.gov |

Investigation of Substituent Effects on the Quinoline Core

The C-2 and C-8 positions of the quinoline ring are hotspots for substitution, offering significant opportunities to modulate biological activity. The C-2 position, being adjacent to the ring nitrogen, has favorable electronic characteristics, such as increased acidity of the C2-H bond, making it readily amenable to functionalization. nih.gov

Substituents at the C-2 position can directly influence the molecule's interaction with target sites. For instance, placing a phenyl group at C-2 has been shown to increase antimalarial activity. rsc.org In another study, an electron-donating methoxy group at C-2 enhanced the antimalarial capability of a quinoline-imidazole hybrid, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. rsc.org This highlights the sensitivity of biological activity to the electronic nature of the C-2 substituent.

The C-8 position also plays a vital role. Functionalization at this position is a key strategy in synthetic chemistry to enhance the pharmacological profiles of quinoline derivatives. researchgate.net As mentioned previously, a methoxy group at C-8 is critical for the AChE inhibitory activity of certain quinoline derivatives. researchgate.net The proximity of the C-8 position to the nitrogen-containing pyridine (B92270) ring allows for potential chelation with metal ions, a property exploited in compounds like 8-hydroxyquinoline (B1678124), which can influence various biological processes.

While C-2 and C-8 are critical, substitutions at other positions on the quinoline core also significantly contribute to the SAR of these compounds.

C-4 Position: The C-4 position is electronically activated, similar to the C-2 position, making it a common site for nucleophilic attack. quora.com SAR studies have revealed that amino side chains at this position can facilitate the antiproliferative activity of certain quinoline derivatives. nih.gov Furthermore, the introduction of a hydroxymethyl group at C-4 was found to be a key factor for P-glycoprotein efflux inhibition in a series of 6-methoxy-2-arylquinolines. nih.gov

C-5 and C-6 Positions: The carbocyclic (benzene) part of the quinoline ring, including positions C-5 and C-6, also presents opportunities for activity modulation. Electrophilic substitution on the quinoline ring often occurs at the C-5 and C-8 positions. quora.com Studies have shown that introducing electron-withdrawing groups, such as nitro or bromine, at the C-5 position can be crucial for enzyme inhibition activity. researchgate.net In a series of quinoline-imidazole hybrids, the presence of a bromine atom at the C-6 position was deemed essential for improving antimalarial activity. rsc.org

C-7 Position: The C-7 position has also been explored for optimizing biological activity. A large, bulky alkoxy substituent at this position was identified as a beneficial feature for the antiproliferative activity of a class of potential antitumor agents. nih.gov In another example, a fluorine atom at C-7 in a series of quinoline derivatives conferred high selectivity for the glucose transporter 1 (GLUT1). mdpi.com

| Position | Substituent Type | Resulting Activity/Property | Reference |

|---|---|---|---|

| C-4 | Amino side chain | Enhanced antiproliferative activity | nih.gov |

| C-5 | Electron-withdrawing groups (e.g., NO2, Br) | Improved anticancer and enzyme inhibition activity | researchgate.netnih.gov |

| C-6 | Bromine (Br) | Essential for improved antimalarial activity in certain hybrids | rsc.org |

| C-7 | Large alkoxy group | Beneficial for antiproliferative activity | nih.gov |

| C-7 | Fluorine (F) | High selectivity for GLUT1 inhibition | mdpi.com |

Examination of Structural Rigidity and Electronic Delocalization in Activity

The inherent structural properties of the quinoline ring system, namely its rigidity and extensive electronic delocalization, are fundamental to its biological activity. The planar and rigid aromatic structure of quinoline allows it to effectively interact with biological macromolecules like proteins and nucleic acids through mechanisms such as intercalation or binding to specific pockets and grooves. researchgate.net

Computational studies, such as Density Functional Theory (DFT) analysis, can provide insights into the electronic properties of quinoline and its derivatives. Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can indicate the molecule's chemical reactivity and stability. tandfonline.com The distribution of electron density across the ring system, influenced by various substituents, dictates the molecule's reactivity, determining sites for electrophilic or nucleophilic attack and governing its non-covalent interactions with biological targets. quora.com Due to their large conjugation systems and rigid structures, many quinoline derivatives also possess intrinsic fluorescence, a property that can be utilized in biological imaging applications. nih.gov

Computational and Theoretical Chemistry Investigations of 8 Methoxy 2 Trifluoromethyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods are used to predict molecular geometry, electronic structure, and various spectroscopic parameters.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. scirp.orgresearchgate.net For quinoline (B57606) derivatives, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly employed. researchgate.nettandfonline.com This functional, combined with various basis sets such as 6-311G(d,p) or the correlation-consistent basis sets (e.g., cc-pVTZ), is used to perform geometry optimization. tandfonline.com This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. scirp.org

Ab initio methods, like Hartree-Fock (HF), provide a foundational approach, though they are often less accurate than DFT for many applications due to the neglect of electron correlation. tandfonline.com More advanced ab initio methods can be used for higher accuracy but at a significantly greater computational expense. The choice of method and basis set is crucial for obtaining reliable predictions of molecular properties. scirp.orgtandfonline.com

Analysis of Electronic Structure (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. sci-hub.senih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. sci-hub.senih.gov A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. sci-hub.se For instance, in a study of a cocrystal involving 8-hydroxyquinoline (B1678124) derivatives, the HOMO-LUMO gap was found to be 2.394 eV, indicating significant potential for chemical reactivity. sci-hub.se

Table 1: Example of Frontier Molecular Orbital (FMO) Analysis for a Quinoline Derivative Data based on a representative quinoline derivative from related studies.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.15 | Electron-donating capability |

| ELUMO | -2.50 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.65 | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps are used to predict sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

Theoretical Prediction of Vibrational Spectra (e.g., FT-IR, FT-Raman)

Computational methods can accurately predict the vibrational spectra (FT-IR and FT-Raman) of molecules. Following geometry optimization, frequency calculations are performed at the same level of theory. researchgate.net The resulting theoretical wavenumbers are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, improving agreement with experimental data. scirp.org

Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes, clarifying the contribution of different internal coordinates (like bond stretching or angle bending) to each spectral band. researchgate.net For quinoline derivatives containing a trifluoromethyl (-CF3) group, DFT calculations can predict the characteristic C-F stretching and F-C-F bending vibrations. scirp.org Similarly, vibrations associated with the quinoline core and the methoxy (B1213986) (-OCH3) group can be precisely assigned.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts, which aids in structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for these predictions, typically performed using DFT. tandfonline.com

The process involves optimizing the molecular geometry and then calculating the NMR isotropic shielding constants for each nucleus. These theoretical values are then converted to chemical shifts (δ) by referencing them to a standard, usually Tetramethylsilane (TMS). The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a Polarized Continuum Model (PCM).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models have been successfully developed for various 8-methoxy quinoline derivatives to predict their biological activities, such as antitubercular activity against Mycobacterium tuberculosis H37Rv. sphinxsai.comiosrjournals.org The development of a QSAR model involves several key steps:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities (e.g., Minimum Inhibitory Concentration, MIC) is collected. iosrjournals.org

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including thermodynamic, electrotopological, and structural properties. sphinxsai.com

Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). sphinxsai.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics such as the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and F-test value. sphinxsai.com A high r² value indicates a good fit of the model to the data, while a high q² value suggests good predictive ability. sphinxsai.com

For example, a QSAR model for 8-methoxy quinoline derivatives against H37RV (MTB) revealed the importance of specific structural and thermodynamic parameters in determining the antitubercular activity. sphinxsai.com

Table 2: Example of Descriptors Used in QSAR Models for 8-Methoxy Quinoline Derivatives Based on findings from QSAR studies on antitubercular 8-methoxy quinolines. sphinxsai.com

| Descriptor Type | Example Descriptor | Significance in Model |

|---|---|---|

| Structural | SssOcount (Number of oxygen atoms connected with two single bonds) | Positive correlation with activity, indicating the importance of ether or hydroxyl groups. |

| Thermodynamic | Molar Refractivity (Mr) | Relates to the volume and polarizability of the molecule, influencing receptor binding. |

| Electrotopological | T_T_O_7 (Topological descriptor) | Reflects atomic arrangement and branching, impacting molecular interactions. |

| Electronic | Polarizability (Pz) | Indicates how easily the electron cloud can be distorted, affecting non-covalent interactions. |

These predictive models provide valuable insights into the mechanism of action and help in the rational design of new, more potent analogues. sphinxsai.com

Identification of Key Physicochemical and Topological Descriptors

In the field of quantitative structure-activity relationship (QSAR) studies, physicochemical and topological descriptors are crucial for developing mathematical models that relate a molecule's chemical structure to its biological activity. nih.govdergipark.org.trresearchgate.net These descriptors numerically encode information about a molecule's size, shape, electronic distribution, and hydrophobicity.

Key physicochemical and topological descriptors investigated for quinoline derivatives include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Molar Refractivity (MR): Relates to the molecule's volume and polarizability, affecting how it interacts with receptor pockets.

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack, which is vital for understanding receptor-ligand interactions. uantwerpen.be

| Descriptor | Significance in Drug Design | Typical Computational Method |

|---|---|---|

| LogP (Hydrophobicity) | Affects solubility, membrane permeability, and plasma protein binding. | Fragment-based calculations or DFT with solvation models. |

| Molar Refractivity (MR) | Models steric bulk and polarizability, influencing binding pocket fit. | Quantum chemical calculations (DFT). |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. | Density Functional Theory (DFT). researchgate.net |

| Dipole Moment | Describes the polarity of the molecule, which is crucial for binding interactions. | Density Functional Theory (DFT). dergipark.org.tr |

| Molecular Electrostatic Potential (MEP) | Identifies sites for non-covalent interactions with biological targets. uantwerpen.be | Density Functional Theory (DFT). |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. | Fragment-based calculations. |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as 8-Methoxy-2-(trifluoromethyl)quinoline, interacts with a biological target, typically a protein. nih.gov These methods provide a three-dimensional view of the binding mode and stability of the ligand-protein complex, which is essential for rational drug design. benthamdirect.comresearchgate.net

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. derpharmachemica.com The quinoline scaffold is a common feature in molecules designed to inhibit protein kinases, often by competing with adenosine (B11128) triphosphate (ATP) in the enzyme's hinge region. mdpi.comirins.orgnih.gov Docking studies on various quinoline derivatives have shown their potential to bind to a range of targets, including kinases (e.g., ATM, EGFR, VEGFR-2) and viral enzymes (e.g., HIV reverse transcriptase). mdpi.comnih.govnih.gov

For 8-Methoxy-2-(trifluoromethyl)quinoline, docking simulations would be performed against a panel of relevant protein targets to predict its binding orientation and estimate its binding affinity. The affinity is often expressed as a docking score or a calculated binding energy (ΔG), with more negative values indicating a stronger, more favorable interaction. researchgate.netnih.gov

| Compound Type | Protein Target | Predicted Binding Affinity (Value Type) | Reference |

|---|---|---|---|

| Quinoline-3-Carboxamide Derivative | ATM Kinase | High Docking Score | mdpi.com |

| 4-Aminoquinoline (B48711) Derivative | EGFR/VEGFR-2 | Favorable Stability in MD Simulation | nih.gov |

| Substituted Quinoline Derivative | HIV Reverse Transcriptase | -10.675 (Docking Score) | nih.gov |

| Quinoline Derivative | NDM-1 Protein (Antibacterial Target) | -7.524 kcal/mol (ΔG) | researchgate.net |

Elucidation of Molecular Interaction Profiles at Target Sites

Following docking, the resulting ligand-protein complexes are analyzed to understand the specific molecular interactions that stabilize the binding. These interactions are critical for affinity and selectivity. For quinoline-based inhibitors, several key interaction patterns have been identified through computational studies:

Hydrogen Bonding: The nitrogen atom in the quinoline ring frequently acts as a hydrogen bond acceptor, forming a crucial interaction with amino acid residues in the hinge region of kinases, such as the backbone NH of valine or methionine residues. mdpi.comnih.gov

π-π Stacking: The aromatic quinoline ring system often engages in π-π stacking interactions with the side chains of aromatic amino acids like tyrosine, phenylalanine, or tryptophan within the binding site.

Halogen Bonding: The trifluoromethyl group at the C2 position can participate in halogen bonding or other dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

Molecular dynamics simulations further refine this understanding by modeling the dynamic behavior of the ligand-protein complex over time, confirming the stability of these key interactions. nih.gov For instance, MD simulations have been used to confirm that specific residues like Met769 and Lys721 in EGFR are key for the binding of quinoline analogues. nih.gov

| Interaction Type | Key Amino Acid Residues (Examples) | Contributing Moiety on Quinoline | Significance |

|---|---|---|---|

| Hydrogen Bonding | Valine, Methionine, Aspartate, Lysine mdpi.comnih.govnih.gov | Quinoline Ring Nitrogen | Anchors the ligand in the ATP-binding pocket. |

| π-π Stacking | Tyrosine, Phenylalanine | Aromatic Quinoline Core | Stabilizes the complex through aromatic interactions. |

| Hydrophobic Interactions | Leucine, Alanine, Proline benthamdirect.comnih.gov | Quinoline Ring, Methoxy/Trifluoromethyl Groups | Contributes to binding affinity by interacting with nonpolar pockets. |

| Covalent Bonding (in irreversible inhibitors) | Cysteine | Michael Acceptor Group (if present) | Forms a permanent bond, leading to irreversible inhibition. nih.gov |

Advanced Research Applications of 8 Methoxy 2 Trifluoromethyl Quinoline

Role in Lead Compound Identification and Optimization for Drug Discovery

In medicinal chemistry, the process of discovering new drugs often begins with identifying a "hit" compound through large-scale screening, which is then refined into a "lead" compound with more desirable properties. upmbiomedicals.com Lead optimization further modifies the lead compound to enhance its potency, selectivity, and pharmacokinetic profile. upmbiomedicals.combiobide.com The 8-methoxy-2-(trifluoromethyl)quinoline scaffold is implicated in this process as a valuable core structure for generating new therapeutic agents, particularly in oncology.

While direct studies on 8-Methoxy-2-(trifluoromethyl)quinoline as a lead compound are specific, extensive research on closely related analogues highlights the importance of its key structural motifs. For instance, derivatives of 8-methoxy-indolo[2,3-b]quinoline have been synthesized and evaluated as potential antitumor agents. mdpi.comnih.govnih.gov These studies demonstrate that modifications on the quinoline (B57606) core can lead to compounds with potent cytotoxic activity against various cancer cell lines.

One such derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), showed selective and potent cytotoxicity against colorectal cancer cells (HCT116 and Caco-2). mdpi.comnih.govnih.gov Research into its mechanism revealed that it inhibits the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov Similarly, another analogue, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, also demonstrated significant cytotoxicity against colorectal cancer cells by modulating the same pathway. nih.gov

The trifluoromethyl group at the 2-position is also a critical feature. This group is known to enhance metabolic stability and cell membrane permeability of drug candidates. nih.govbeilstein-journals.org Research on 4-trifluoromethylquinoline derivatives as novel inhibitors of the SGK1 enzyme, a target in prostate cancer, further underscores the value of the trifluoromethyl-quinoline core in developing targeted cancer therapies. researchgate.net These examples collectively establish the 8-methoxy- and 2-trifluoromethyl-quinoline framework as a promising starting point for the identification and optimization of lead compounds in drug discovery. mdpi.comnih.govresearchgate.net

Cytotoxicity of 8-Methoxyquinoline (B1362559) Derivatives in Cancer Cell Lines

| Compound | Target Cell Line | Biological Activity (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (Colorectal Cancer) | 0.33 µM | Inhibition of PI3K/AKT/mTOR pathway | mdpi.com |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Caco-2 (Colorectal Cancer) | 0.51 µM | Inhibition of PI3K/AKT/mTOR pathway | mdpi.com |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal Cancer) | 0.35 µM | Modulation of PI3K/AKT/mTOR pathway | nih.gov |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colorectal Cancer) | 0.54 µM | Modulation of PI3K/AKT/mTOR pathway | nih.gov |

Development as Chemical Probes for Elucidating Biological Mechanisms and Cellular Processes

Chemical probes are small molecules designed to interact with specific biological targets, allowing researchers to study and visualize complex cellular processes. The unique photophysical properties of the quinoline nucleus make it an excellent scaffold for developing fluorescent probes. The 8-methoxy group, in particular, can enhance the fluorescence quantum yield.

A notable application is in the development of fluorescent sensors for metal ions. Zinc (Zn²⁺) is an essential metal ion involved in numerous physiological and pathological processes. A complex molecule, Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA), which incorporates three 8-methoxy-2-quinolyl units, has been developed as a highly effective fluorescent probe for Zn²⁺. rsc.org This probe exhibits a high fluorescence quantum yield (Φ = 0.51) and remarkable sensitivity, with a limit of detection in the nanomolar range (3.4 nM). rsc.org The 8-methoxy substituents play a crucial role by influencing the coordination geometry around the zinc ion, which in turn enhances the fluorescence response. rsc.org

Further research inspired by the Green Fluorescent Protein (GFP) chromophore has led to the development of another 8-methoxyquinoline-derived sensor for Zn²⁺ detection. researchgate.net This probe is designed for two-photon microscopy, a powerful imaging technique for deep tissue visualization. It demonstrates a significant 37-fold fluorescence enhancement upon binding to Zn²⁺ and possesses a high two-photon cross-section, making it well-suited for advanced biological imaging applications. researchgate.net These examples highlight the utility of the 8-methoxyquinoline scaffold in creating sophisticated tools for probing biological systems.

Properties of 8-Methoxyquinoline-Based Fluorescent Probes

| Probe Name/Type | Target Analyte | Key Features | Application | Reference |

|---|---|---|---|---|

| Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) | Zn²⁺ | High quantum yield (0.51), High sensitivity (LOD = 3.4 nM) | Fluorescent detection of zinc ions | rsc.org |

| GFP-Inspired 8-Methoxyquinoline Sensor | Zn²⁺ | 37-fold fluorescence enhancement, High two-photon cross-section (73 GM) | Two-photon microscopy, Biological imaging | researchgate.net |

Utility as Versatile Synthetic Building Blocks for Complex Organic Architectures

In organic synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. 8-Methoxy-2-(trifluoromethyl)quinoline serves as a valuable building block due to the distinct reactivity of its components. The quinoline ring can undergo various chemical transformations, and the methoxy (B1213986) and trifluoromethyl groups can direct these reactions or be modified themselves.

The utility of trifluoromethylated quinolines as synthetic precursors is well-documented. For example, 6-amino-4-(trifluoromethyl)quinolines have been used as starting materials to synthesize novel Schiff bases. beilstein-journals.orgbeilstein-archives.org This transformation involves the condensation of the amino group on the quinoline with various aldehydes, demonstrating how the quinoline core can be elaborated into more complex molecular architectures with potential applications in materials science and medicinal chemistry. beilstein-journals.org The general importance of trifluoromethoxylated heterocycles as building blocks is increasingly recognized, as they provide access to novel chemical space for drug and materials discovery. rsc.org The presence of both the methoxy and trifluoromethyl groups on the quinoline scaffold provides multiple reaction handles for chemists to build intricate organic molecules.

Potential in Functional Materials Science Research

Functional materials are designed to possess specific properties for applications in electronics, optics, and other advanced technologies. Quinoline derivatives, particularly their metal complexes, have garnered significant attention for their use in Organic Light-Emitting Diodes (OLEDs).

Research has shown that 8-methoxyquinoline derivatives can be used as intermediates in the synthesis of aluminium (III) quinolinolate complexes. researchgate.net These complexes are valued for their electron-transporting and light-emitting properties, which are crucial for the performance of OLED devices. researchgate.net

Furthermore, the trifluoromethyl group is known to impart desirable characteristics for materials science applications. It can enhance the electron-transport properties of a molecule and reduce intermolecular stacking (aggregation), which often quenches luminescence. beilstein-journals.orgbeilstein-journals.org By combining the established utility of the 8-methoxyquinoline core in forming luminescent metal complexes with the beneficial material properties of the trifluoromethyl group, 8-Methoxy-2-(trifluoromethyl)quinoline emerges as a highly promising candidate for the design and synthesis of new functional materials for next-generation displays and lighting. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Applications in Agrochemistry Research

The development of new agrochemicals is essential for crop protection and food security. Heterocyclic compounds are a cornerstone of modern agrochemical research, and the quinoline scaffold is no exception. researchgate.net The inclusion of a trifluoromethyl group is a particularly common strategy in the design of potent herbicides, fungicides, and insecticides, as it often enhances the biological activity and stability of the molecule. nih.gov

Recent studies have specifically investigated the antifungal properties of 2-trifluoromethyl quinoline derivatives. researchgate.net This research demonstrated that compounds from this class exhibit promising fungicidal activity against significant plant pathogens, such as Rhizoctonia solani, which causes sheath blight in rice and other crops. One derivative showed 95% fungicidal activity against this pathogen. researchgate.net This finding directly points to the potential of the 8-Methoxy-2-(trifluoromethyl)quinoline structural class in the discovery of new crop protection agents. The specific substitution pattern of 8-Methoxy-2-(trifluoromethyl)quinoline makes it a compelling candidate for synthesis and evaluation in agrochemical screening programs aimed at identifying novel fungicides.

Future Perspectives and Emerging Research Directions for 8 Methoxy 2 Trifluoromethyl Quinoline

Exploration of Novel and Efficient Synthetic Methodologies

The development of novel and efficient synthetic routes is crucial for accelerating the discovery and optimization of quinoline-based drug candidates. Traditional methods are often being supplanted by more sophisticated strategies that offer improved yields, reduced environmental impact, and greater molecular complexity.

Future efforts are focused on several key areas:

C-H Bond Activation: Modern synthetic chemistry is increasingly leveraging C-H bond activation to construct complex molecules. Strategies involving transition-metal catalysts, such as rhodium and copper, enable the direct functionalization of C-H bonds, providing a more atom-economical and efficient pathway to substituted quinolines. mdpi.com

One-Pot and Multicomponent Reactions: One-pot multicomponent reactions are gaining traction as they allow for the synthesis of complex quinoline (B57606) derivatives from simple starting materials in a single step, minimizing waste and purification efforts. mdpi.com For instance, a molecular sieve-mediated [2 + 2 + 1] cyclization reaction has been developed to directly synthesize pyrazolo-quinoline skeletons. mdpi.com